N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine
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Overview
Description
N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine group attached to a 3-(2,4-dimethylphenoxy)propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine typically begins with 2,4-dimethylphenol and 3-chloropropylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine products depending on the nucleophile used.
Scientific Research Applications
N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or anxiolytic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,4-dimethylphenoxy)propyl]ethan-1-amine
- N-[3-(2,4-dimethylphenoxy)propyl]propan-1-amine
- N-[3-(2,4-dimethylphenoxy)propyl]pentan-1-amine
Uniqueness
N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-9-16-10-6-11-17-15-8-7-13(2)12-14(15)3/h7-8,12,16H,4-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCMESODUPPJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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